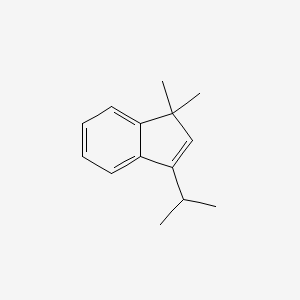
Nickel--oxotungsten (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel–oxotungsten (1/1) is a compound that combines nickel and tungsten oxides. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electrochemistry, and materials science. The combination of nickel and tungsten oxides results in a material that exhibits enhanced catalytic activity, stability, and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel–oxotungsten (1/1) can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and chemical vapor deposition. One common method involves the co-precipitation of nickel and tungsten precursors, followed by calcination at high temperatures to form the desired oxide compound. The reaction conditions, such as temperature, pH, and precursor concentration, play a crucial role in determining the final properties of the compound.
Industrial Production Methods: In industrial settings, the production of nickel–oxotungsten (1/1) often involves large-scale chemical vapor deposition or hydrothermal synthesis. These methods allow for the controlled deposition of nickel and tungsten oxides onto substrates, resulting in high-purity and uniform materials suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Nickel–oxotungsten (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nickel and tungsten oxides, which can act as catalysts or reactants.
Common Reagents and Conditions:
Oxidation: Nickel–oxotungsten (1/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents, often at high temperatures and in the presence of a catalyst.
Substitution: Substitution reactions can occur when nickel or tungsten atoms are replaced by other metal atoms in the oxide lattice.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce higher oxides of nickel and tungsten, while reduction reactions can yield lower oxides or metallic forms of the elements.
Scientific Research Applications
Nickel–oxotungsten (1/1) has a wide range of scientific research applications due to its unique properties:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and electrochemical reactions. Its high catalytic activity and stability make it suitable for industrial processes.
Electrochemistry: Nickel–oxotungsten (1/1) is used in electrochemical devices, such as batteries and fuel cells, due to its excellent electronic conductivity and stability.
Materials Science: The compound is used in the development of advanced materials, including coatings, sensors, and nanocomposites. Its unique properties make it suitable for applications requiring high durability and performance.
Mechanism of Action
Nickel–oxotungsten (1/1) can be compared with other similar compounds, such as nickel oxide, tungsten oxide, and other mixed metal oxides. While nickel oxide and tungsten oxide have their own unique properties, the combination of the two in nickel–oxotungsten (1/1) results in enhanced catalytic activity, stability, and electronic properties. This makes nickel–oxotungsten (1/1) a more versatile and effective material for various applications.
Comparison with Similar Compounds
- Nickel oxide (NiO)
- Tungsten oxide (WO3)
- Nickel–cobalt oxide (NiCo2O4)
- Tungsten–molybdenum oxide (WMoO3)
Properties
CAS No. |
12640-79-8 |
|---|---|
Molecular Formula |
NiOW |
Molecular Weight |
258.53 g/mol |
IUPAC Name |
nickel;oxotungsten |
InChI |
InChI=1S/Ni.O.W |
InChI Key |
USPVIMZDBBWXGM-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


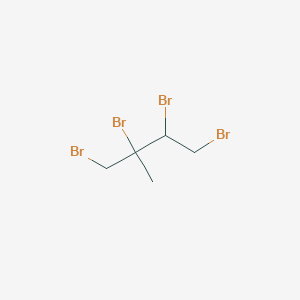
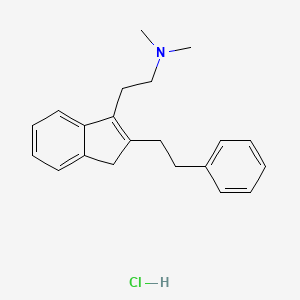
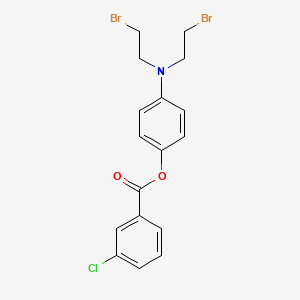
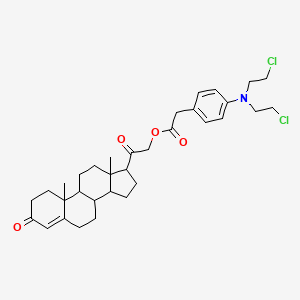


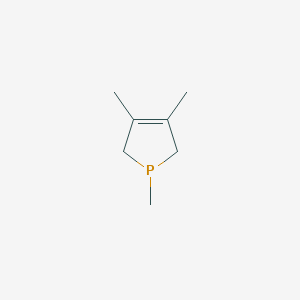
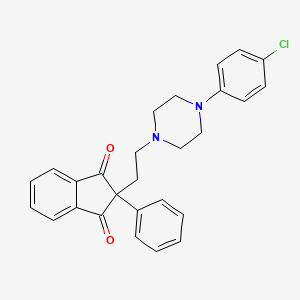

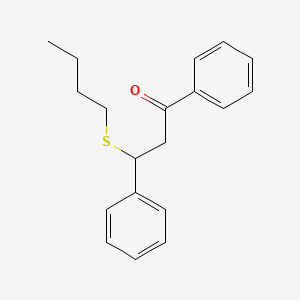
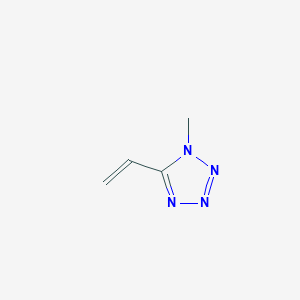
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

